Molecular Structure Elucidation and Synthetic Methodology of 5-Phenoxypyridine-2-carbonitrile: A Comprehensive Technical Guide
Molecular Structure Elucidation and Synthetic Methodology of 5-Phenoxypyridine-2-carbonitrile: A Comprehensive Technical Guide
Executive Summary
5-Phenoxypyridine-2-carbonitrile (CAS: 75580-03-9) is a highly versatile diaryl ether intermediate utilized extensively in modern drug discovery[1]. Characterized by a pyridine core substituted with a cyano group at the C2 position and a phenoxy group at the C5 position, this scaffold serves as a critical building block. It is prominently featured in the synthesis of Transient Receptor Potential Canonical 6 (TRPC6) channel inhibitors[2] and Prolyl Hydroxylase Domain (PHD) inhibitors[3]. This whitepaper provides a rigorous, self-validating framework for the synthesis, isolation, and structural elucidation of this molecule, designed for application scientists and synthetic chemists.
Physicochemical and Spectroscopic Profiling
To establish a baseline for analytical verification, the quantitative physicochemical properties of 5-phenoxypyridine-2-carbonitrile are summarized below.
| Property | Value |
| Chemical Name | 5-Phenoxypyridine-2-carbonitrile |
| CAS Registry Number | 75580-03-9[1] |
| Molecular Formula | C₁₂H₈N₂O |
| Molecular Weight | 196.20 g/mol |
| Monoisotopic Mass | 196.0637 Da |
| Appearance | White to off-white crystalline solid |
| ESI-MS [M+H]⁺ | m/z 197.1[3] |
| Diagnostic IR Band | ~2230 cm⁻¹ (C≡N stretch) |
Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)
The construction of the diaryl ether linkage is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction between 5-fluoropicolinonitrile and phenol[2].
Causality of Experimental Design
A robust protocol requires an understanding of the mechanistic drivers behind the reagent choices:
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Solvent Selection (DMSO): A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is critical. It selectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic (the "naked anion" effect), which significantly lowers the activation energy of the substitution[2].
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Base Selection (K₂CO₃): Potassium carbonate is a mild, non-nucleophilic base. It is sufficiently basic to deprotonate phenol (pKa ~10) but prevents the unwanted hydrolysis of the sensitive nitrile group—a common degradation pathway when using stronger bases (e.g., NaOH) at elevated temperatures[4].
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Thermal Activation (110 °C): While the fluorine atom is an excellent leaving group, its meta-relationship to the pyridine nitrogen makes it less activated than ortho/para positions. However, the para-cyano group provides the necessary electron-withdrawing resonance to stabilize the Meisenheimer intermediate. Heating to 110 °C provides the thermodynamic energy required to traverse this transition state[2].
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring high yield and purity through orthogonal in-process checks.
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Preparation: Charge a dry, argon-flushed reaction vessel with 5-fluoropicolinonitrile (1.0 eq) and phenol (1.05 eq).
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Activation: Add anhydrous K₂CO₃ (1.5 eq) followed by anhydrous DMSO to achieve a 0.2 M concentration relative to the limiting reagent.
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Reaction: Stir the heterogeneous mixture at 110 °C for 2–4 hours.
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Validation Check: Monitor reaction progress via LC-MS or TLC (UV 254 nm). The reaction is deemed complete when the starting material (m/z 123) is fully consumed[4].
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Quenching: Cool the reaction mixture to room temperature and quench by pouring it into vigorously stirred ice-cold water (5 volumes).
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Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M NaOH (to remove unreacted trace phenol), water, and brine.
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Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product[3].
Fig 1. SNAr synthesis mechanism of 5-phenoxypyridine-2-carbonitrile via Meisenheimer complex.
Structural Elucidation Strategy
The unambiguous confirmation of 5-phenoxypyridine-2-carbonitrile relies on a combination of orthogonal analytical techniques to verify mass, functional groups, and regiochemistry.
Mass Spectrometry (ESI-MS)
Positive electrospray ionization (ESI+) yields a strong pseudomolecular ion [M+H]⁺ at m/z 197.1[3]. The lack of complex M+2 isotopic clusters confirms the absence of halogens, verifying the successful elimination of the fluoride leaving group.
Infrared Spectroscopy (FT-IR)
IR spectroscopy provides rapid validation of functional group integrity. The most diagnostic signal is a sharp, distinct absorption band at ~2230 cm⁻¹ , corresponding to the C≡N (nitrile) stretching vibration. Additionally, strong C-O-C asymmetric stretching vibrations from the newly formed diaryl ether linkage appear around 1250 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
High-resolution 1D and 2D NMR are required to confirm the regiochemistry of the phenoxy substitution[3].
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¹H NMR (400 MHz, CDCl₃): The pyridine ring protons are highly diagnostic. The H6 proton (adjacent to the heteroatom nitrogen and the phenoxy oxygen) is highly deshielded, appearing as a doublet at ~8.45 ppm (J = 2.8 Hz). The H3 proton (ortho to the cyano group) appears as a doublet at ~7.65 ppm (J = 8.6 Hz). The H4 proton appears as a doublet of doublets at ~7.35 ppm (J = 8.6, 2.8 Hz). The five phenoxy protons appear as a multiplet between 7.05–7.45 ppm.
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2D HMBC (Heteronuclear Multiple Bond Correlation): To absolutely prove the linkage, HMBC is utilized. A critical ³J_CH correlation will be observed between the phenoxy protons and the C5 carbon of the pyridine ring, unambiguously confirming that the nucleophilic attack occurred at the correct position.
Fig 2. Logical workflow for the structural elucidation of 5-phenoxypyridine-2-carbonitrile.
Applications in Drug Development
The 5-phenoxypyridine-2-carbonitrile motif is a critical precursor in the synthesis of advanced therapeutics, owing to its favorable physicochemical properties and metabolic stability.
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TRPC6 Inhibitors: Compounds derived from this scaffold are potent inhibitors of TRPC6, a calcium-permeable ion channel implicated in cardiac hypertrophy, focal segmental glomerulosclerosis (FSGS), and various fibrotic disorders[2]. By modulating calcium influx, these inhibitors protect against isoproterenol-induced cardiac remodeling and reduce myofibroblast activation[4].
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PHD Inhibitors: The diaryl ether pyridine scaffold is utilized in the development of Prolyl Hydroxylase Domain (PHD) inhibitors. These molecules stabilize Hypoxia-Inducible Factor (HIF), providing therapeutic benefits for ischemic heart disease, chronic kidney disease, and anemia[3].
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Mutant IDH Inhibitors: This structural motif is also explored in the development of mutant Isocitrate Dehydrogenase (IDH) inhibitors, which are targeted therapies for specific oncological indications, including gliomas and acute myeloid leukemia[5].
References
- US Patent Application US20200206233A1 - Heterocyclic compounds as mutant idh inhibitors.
- Japan Patent JP2021500390A - Its therapeutic use as a pyridinecarbonyl derivative and a TRPC6 inhibitor.
- Australian Patent AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors.
- US Patent Application US20230295110A1 - Phd inhibitor compounds, compositions, and methods of use.
Sources
- 1. 5-Phenoxy-2-pyridinecarbonitrile CAS#: 75580-03-9 [chemicalbook.com]
- 2. JP2021500390A - Its therapeutic use as a pyridinecarbonyl derivative and a TRPC6 inhibitor - Google Patents [patents.google.com]
- 3. US20230295110A1 - Phd inhibitor compounds, compositions, and methods of use - Google Patents [patents.google.com]
- 4. AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors - Google Patents [patents.google.com]
- 5. US20200206233A1 - Heterocyclic compounds as mutant idh inhibitors - Google Patents [patents.google.com]
